
2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
説明
2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, commonly known as N-Ethyl-Phenyl-Propan-2-Amine Hydrochloride (NEPPAH), is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the amino acid phenylalanine and is a non-selective agonist of the dopamine D2 receptor. NEPPAH has a wide range of potential applications, ranging from drug development to basic research in neuroscience.
科学的研究の応用
Synthesis and Chemical Properties
Compounds with structural features similar to the queried compound have been extensively studied for their synthetic routes and chemical properties. For instance, derivatives of piperidine and propanone hydrochlorides have been synthesized and evaluated for their potential as cytotoxic and anticancer agents, showcasing their significance in the development of new therapeutic molecules (Dimmock et al., 1998). These compounds often undergo structural modifications to enhance their biological activity and selectivity towards specific cellular targets.
Biological Activities and Applications
Piperidine derivatives, in particular, have been associated with a range of biological activities, including neuroprotective effects and antagonism of specific neurotransmitter receptors. For example, neuroprotective agents blocking N-methyl-D-aspartate (NMDA) responses have been derived from piperidine structures, indicating their utility in addressing neurological disorders (Chenard et al., 1995). Similarly, compounds affecting serotonin receptors have been explored for their psychostimulant properties, further illustrating the wide-ranging potential of these chemical frameworks in pharmacological research (Mello et al., 2005).
Chemical Modifications and Novel Compounds
The versatility of compounds like 2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is also evident in the synthesis of novel chemical entities with potential therapeutic applications. Research has focused on the development of Schiff and Mannich bases of Isatin derivatives, leading to compounds with significant chemical and biological properties (Bekircan & Bektaş, 2008). These efforts underscore the ongoing interest in leveraging the structural features of piperidine and propanone derivatives for the creation of new molecules with desired activities.
特性
IUPAC Name |
2-amino-1-(2-ethylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-2-14-10-6-7-11-18(14)16(19)15(17)12-13-8-4-3-5-9-13;/h3-5,8-9,14-15H,2,6-7,10-12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRDEAQSZCZEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



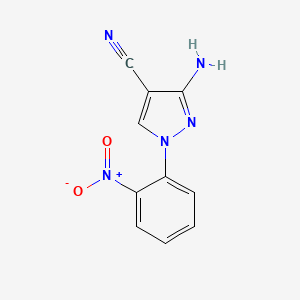
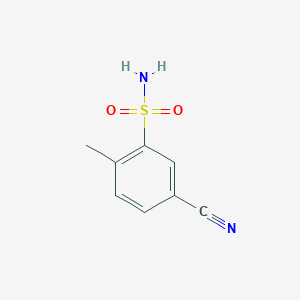
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)

![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)

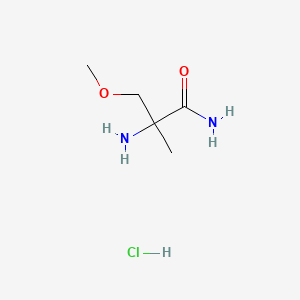
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
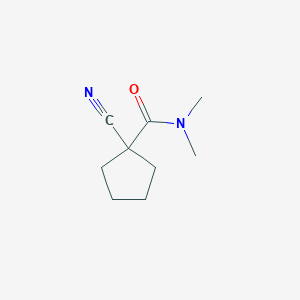

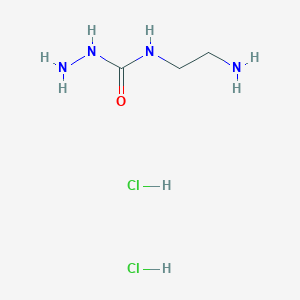
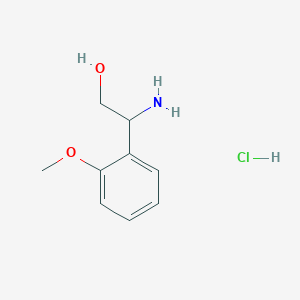
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)